N1-Allylpseudouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16N2O6 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

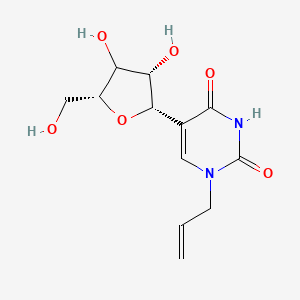

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H16N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h2,4,7-10,15-17H,1,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1 |

InChI Key |

WBEHOTJAWMHVNB-ITRGKUQCSA-N |

Isomeric SMILES |

C=CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

C=CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N1-Allylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N1-Allylpseudouridine is a modified pyrimidine (B1678525) nucleoside that has garnered interest within the scientific community for its potential applications in antiviral research and drug development. As a derivative of pseudouridine (B1679824), it belongs to a class of compounds known to modulate innate immune responses and influence the translational machinery of cells. This technical guide provides a comprehensive overview of the chemical structure, known properties, and potential biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group covalently bonded to the N1 position of the pseudouridine core. This modification distinguishes it from the naturally occurring pseudouridine and its well-studied counterpart, N1-methylpseudouridine.

Chemical Identifiers:

-

IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione[]

-

Synonyms: 1-Allyl-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[]

-

CAS Number: 1613530-15-6[]

-

InChI Key: WBEHOTJAWMHVNB-KYXWUPHJSA-N[]

-

SMILES: C=CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₆ | [] |

| Molecular Weight | 284.27 g/mol | [] |

| Purity | ≥95% (as commercially available) | [] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly documented in peer-reviewed literature. However, based on the synthesis of similar N1-substituted pseudouridine derivatives, a likely synthetic route would involve the selective alkylation of the N1 position of a protected pseudouridine precursor with an allyl halide, followed by deprotection.

Conceptual Experimental Workflow

The following diagram illustrates a logical workflow for the potential synthesis of this compound.

Caption: Conceptual workflow for this compound synthesis.

Biological Activity and Potential Mechanism of Action

This compound is described as a modified nucleoside for studying viral infections, with the potential to inhibit the replication of select viruses.[] While specific studies on this compound are limited, the biological activity of modified nucleosides, particularly in the context of RNA therapeutics and antiviral research, is well-documented.

Evasion of Innate Immune Recognition

The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The incorporation of modified nucleosides, such as pseudouridine and its derivatives, into RNA has been shown to dampen the activation of these pathways, thereby reducing the inflammatory response and increasing the translational efficiency of the modified RNA. It is hypothesized that the N1-allyl modification in this compound could similarly lead to the evasion of immune recognition by PRRs.

Inhibition of Viral Replication

As a nucleoside analog, this compound, upon intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of the modified nucleotide into the nascent viral RNA chain could lead to chain termination or introduce mutations that disrupt viral replication.

The following diagram illustrates the proposed mechanism of action for this compound in the context of a viral infection.

Caption: Proposed antiviral mechanism of this compound.

Applications in Research and Drug Development

The unique properties of modified nucleosides like this compound position them as valuable tools in several areas of research and development:

-

Antiviral Drug Discovery: As a potential inhibitor of viral replication, this compound can be investigated as a lead compound for the development of novel antiviral therapeutics.

-

RNA Therapeutics: The potential for reduced immunogenicity makes this compound and similar modified nucleosides attractive for the development of mRNA-based vaccines and therapies.

-

Chemical Biology: this compound can serve as a chemical probe to study the mechanisms of viral replication and the host's innate immune response to viral infections.

Conclusion

This compound is a modified nucleoside with promising potential in the fields of virology and RNA therapeutics. While further research is needed to fully elucidate its physicochemical properties, and biological activities, the existing knowledge on related compounds suggests that it may act as an inhibitor of viral replication and a modulator of the innate immune response. This technical guide provides a foundational understanding of this compound to support ongoing and future research endeavors.

References

Synthesis of N1-Allylpseudouridine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of N1-Allylpseudouridine triphosphate, a modified nucleotide with significant potential in the development of mRNA-based therapeutics and biochemical assays. This document details the synthetic pathway, experimental protocols, and requisite reagents, offering a complete resource for researchers in drug development and molecular biology.

Introduction

Modified nucleosides are critical components in the development of next-generation mRNA therapeutics. Incorporation of these analogs, such as the widely recognized N1-methylpseudouridine, into mRNA sequences can enhance stability, reduce immunogenicity, and improve translational efficiency.[1][2][3] this compound, an analog of pseudouridine (B1679824), offers a unique functional group for further chemical modification, opening avenues for novel bioconjugation strategies and the development of advanced drug delivery systems.

This guide outlines a robust two-step chemo-enzymatic strategy for the synthesis of this compound triphosphate. The synthesis begins with the selective N1-allylation of pseudouridine, followed by a triphosphorylation step to yield the final product. The methodologies presented are based on established and reliable chemical transformations for nucleoside modification and phosphorylation.[4][5][6][7]

Overall Synthesis Pathway

The synthesis of this compound triphosphate is accomplished in two primary stages:

-

N1-Allylation of Pseudouridine: This step involves the selective alkylation of the N1 position of the pseudouridine base with an allyl group.

-

Triphosphorylation of this compound: The modified nucleoside is then converted to its 5'-triphosphate derivative using established phosphorylation methods.

References

- 1. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]

- 5. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. api.pageplace.de [api.pageplace.de]

N1-Allylpseudouridine: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N1-Allylpseudouridine, a modified nucleoside with potential applications in antiviral research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its chemical properties, and a general overview of its potential biological significance.

Core Compound Data

This compound is a modified pyrimidine (B1678525) nucleoside. The following table summarizes its key chemical identifiers and properties.

| Property | Value |

| CAS Number | 1613530-15-6[] |

| Molecular Weight | 284.27 g/mol [] |

| Molecular Formula | C₁₂H₁₆N₂O₆[] |

| Synonyms | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione[] |

Biological Context and Potential Applications

This compound is categorized as a naturally-occurring, RNA-derived modified ribonucleoside.[] It is primarily investigated for its potential in studying a variety of viral infections.[] The core value of this and similar modified nucleosides lies in their capacity to stifle the replication mechanisms of select viruses, marking them as compounds of interest for vaccine and cancer research.[]

While specific research on this compound is not extensively detailed in publicly available literature, the broader class of N1-substituted pseudouridine (B1679824) derivatives has garnered significant attention. Notably, N1-methylpseudouridine, a closely related analog, has been a cornerstone in the development of mRNA vaccines, such as those for COVID-19. The inclusion of N1-methylpseudouridine in mRNA therapeutics enhances protein expression and reduces the innate immunogenicity of the RNA molecule.

General Experimental Protocols

Generalized Synthesis of N1-Substituted Pseudouridine Derivatives

The synthesis of N1-substituted pseudouridine 5'-triphosphates is a key step for their incorporation into mRNA. A general approach involves the chemical modification of pseudouridine followed by phosphorylation.

In Vitro Transcription and mRNA Modification

Modified mRNA can be produced through in vitro transcription using a DNA template, RNA polymerase (e.g., T7), and a mixture of nucleotide triphosphates, where uridine (B1682114) triphosphate (UTP) is replaced by the N1-substituted pseudouridine triphosphate.

Evaluation of Modified mRNA

The resulting modified mRNA is then typically evaluated for several key properties:

-

Protein Expression: Transfection of the modified mRNA into cultured cells (e.g., THP-1 monocytes) followed by a reporter gene assay (e.g., luciferase) to quantify protein production.

-

Immunogenicity: Measurement of innate immune responses in cell lines by quantifying the secretion of cytokines (e.g., IFN-β).

-

Stability: Assessment of the modified mRNA's resistance to degradation by cellular nucleases.

Potential Mechanism of Action

The precise signaling pathways affected by this compound are not yet elucidated. However, the antiviral activity of nucleoside analogs often involves their interaction with viral polymerases. The following diagram illustrates a conceptual workflow for the investigation and a hypothetical mechanism of viral inhibition by an N1-substituted pseudouridine.

Caption: Investigative workflow and hypothetical antiviral mechanism of this compound.

This document serves as a foundational guide to this compound. As research in the field of modified nucleosides continues to evolve, further studies are required to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

The Role of the N1-Allyl Group in Pseudouridine Function: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The modification of messenger RNA (mRNA) with non-canonical nucleosides has become a cornerstone of modern RNA-based therapeutics and vaccines. Among these, N1-methylpseudouridine (m1Ψ) has gained prominence for its ability to enhance mRNA stability and translation while mitigating innate immune responses. This technical guide delves into the role of a less-explored modification, N1-Allylpseudouridine, and the potential contributions of the N1-allyl group to its function. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from related N1-substituted pseudouridines and the fundamental chemistry of the allyl group to provide a comprehensive theoretical and practical framework. We will explore the synthesis of this compound triphosphate, its incorporation into mRNA, and its hypothesized effects on translation, immunogenicity, and cytotoxicity, offering valuable insights for researchers in the field of RNA therapeutics.

Introduction: The Landscape of Modified Nucleosides in mRNA Therapeutics

The therapeutic potential of messenger RNA (mRNA) has been unlocked through the strategic use of modified nucleosides. Unmodified, in vitro-transcribed mRNA is inherently immunogenic and has limited stability, hindering its clinical application. The incorporation of naturally occurring modified nucleosides, such as pseudouridine (B1679824) (Ψ), has been shown to significantly improve the therapeutic properties of mRNA.[1][2]

Pseudouridine, an isomer of uridine (B1682114), enhances RNA stability through improved base stacking and can increase translational capacity.[3][4] Further modifications at the N1 position of the pseudouridine base, most notably the addition of a methyl group to create N1-methylpseudouridine (m1Ψ), have demonstrated even greater benefits, including a profound reduction in innate immune activation and a significant boost in protein expression.[2][5] These properties have been pivotal to the success of mRNA-based COVID-19 vaccines.

This guide focuses on this compound, a variant where an allyl group (–CH₂–CH=CH₂) is attached to the N1 position of pseudouridine. While less studied than its methyl counterpart, the unique chemical properties of the allyl group—its size, hydrophobicity, and reactivity—suggest that it may confer distinct functional characteristics to mRNA. Understanding the role of the N1-allyl group is crucial for the rational design of next-generation mRNA therapeutics with tailored properties.

The Allyl Group: A Unique N1-Substitution

The N1 position of pseudouridine is a critical site for chemical modification that can influence how the modified mRNA interacts with the cellular machinery. The substitution at this position can impact base pairing, stacking interactions, and recognition by RNA-binding proteins, including those of the innate immune system.

2.1. Physicochemical Properties of the Allyl Group

Compared to the methyl group in m1Ψ, the allyl group is larger and more hydrophobic. This increased steric bulk and hydrophobicity can influence the local conformation of the RNA backbone and the hydration shell around the mRNA molecule. The allyl group also introduces a reactive double bond, which is not present in simple alkyl substituents like methyl, ethyl, or propyl groups. This double bond could potentially participate in specific chemical interactions within the cellular environment.[6]

2.2. Hypothesized Role in this compound Function

Based on its chemical properties, the N1-allyl group in pseudouridine is hypothesized to influence mRNA function in several ways:

-

Enhanced RNA Stability: Similar to other N1-substitutions, the allyl group is expected to contribute to the stabilization of the RNA duplex.[3] The increased size and hydrophobicity of the allyl group may lead to more favorable stacking interactions within the RNA molecule.

-

Modulation of Translational Efficiency: The steric bulk of the allyl group could influence codon-anticodon interactions and the movement of the ribosome along the mRNA. This might lead to altered translation elongation rates and potentially impact overall protein expression.

-

Immune Evasion: A key function of N1-substitutions is to prevent the recognition of mRNA by innate immune sensors like Toll-like receptors (TLRs). The allyl group, being larger than a methyl group, may create a greater steric hindrance for the binding of these receptors, potentially leading to a more pronounced reduction in the innate immune response.

-

Unique Chemical Reactivity: The presence of a double bond in the allyl group opens up the possibility for specific chemical reactions, such as Michael additions, which could be exploited for RNA labeling or cross-linking studies.[1]

Quantitative Data on N1-Substituted Pseudouridine Derivatives

Table 1: Relative in vitro Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates

| N1-Substituent | Relative Transcription Efficiency (%) |

| Hydrogen (Ψ) | 100 |

| Methyl (m1Ψ) | ~110 |

| Ethyl | ~105 |

| 2-Fluoroethyl | ~90 |

| Propyl | ~95 |

| Isopropyl | ~75 |

| Methoxymethyl | ~85 |

| Pivaloyloxymethyl | ~60 |

| Benzyloxymethyl | ~50 |

Data is estimated from the graphical representation in the cited source and is intended for comparative purposes.[7]

Table 2: In Vitro Translation and Cytotoxicity of mRNA Modified with N1-Substituted Pseudouridines

| N1-Substituent in mRNA | Relative Luciferase Activity in THP-1 Cells (%) | Relative Cell Viability (MTT Assay, %) |

| Wild-Type (U) | 100 | ~60 |

| Pseudouridine (Ψ) | ~200 | ~80 |

| N1-Methyl-Ψ | ~400 | >95 |

| N1-Ethyl-Ψ | ~380 | >95 |

| N1-2-Fluoroethyl-Ψ | ~350 | >95 |

| N1-Propyl-Ψ | ~370 | >95 |

| N1-Isopropyl-Ψ | ~250 | >95 |

| N1-Methoxymethyl-Ψ | ~300 | >95 |

| N1-Pivaloyloxymethyl-Ψ | ~150 | >95 |

| N1-Benzyloxymethyl-Ψ | ~120 | >95 |

Data is estimated from the graphical representation in the cited source and is intended for comparative purposes.[7] The luciferase activity is relative to unmodified mRNA. The cell viability is relative to untreated cells.

These data suggest that the size and electronic properties of the N1-substituent play a crucial role in the performance of the modified mRNA. Smaller alkyl groups like methyl and ethyl appear to be optimal for maximizing protein expression while minimizing cytotoxicity. The larger and more complex substituents tend to decrease both transcription and translation efficiency. Based on these trends, it can be hypothesized that the allyl group, being similar in size to the ethyl and propyl groups, would likely exhibit high translational activity and low cytotoxicity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound-5'-triphosphate and its incorporation into mRNA for functional studies. These protocols are based on established methods for other N1-substituted pseudouridines and can be adapted by researchers.[7]

4.1. Synthesis of this compound-5'-Triphosphate (N1-Allyl-ΨTP)

This protocol outlines a potential chemical synthesis route starting from pseudouridine.

Materials:

-

Pseudouridine

-

Allyl bromide

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium (B8510715) pyrophosphate

-

Anhydrous acetonitrile (B52724)

-

DEAE Sepharose resin

-

Triethylammonium bicarbonate (TEAB) buffer

-

Standard laboratory glassware and purification equipment (HPLC, TLC)

Procedure:

-

N1-Allylation of Pseudouridine:

-

Dissolve pseudouridine in anhydrous DMF.

-

Add a slight excess of a suitable base (e.g., potassium carbonate).

-

Add allyl bromide dropwise at room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the resulting this compound by silica (B1680970) gel chromatography.

-

-

One-Pot Triphosphorylation:

-

Co-evaporate the purified this compound with anhydrous acetonitrile.

-

Dissolve the dried nucleoside in anhydrous acetonitrile and cool to 0°C.

-

Add phosphorus oxychloride dropwise and stir for 2-4 hours at 0°C.

-

In a separate flask, prepare a solution of tributylammonium pyrophosphate and triethylamine in anhydrous DMF.

-

Add the pyrophosphate solution to the reaction mixture and stir for an additional 1-2 hours at 0°C.

-

Quench the reaction by adding an aqueous buffer (e.g., 1 M TEAB).

-

Purify the crude N1-Allyl-ΨTP by anion-exchange chromatography using a DEAE Sepharose column with a TEAB gradient.

-

Desalt the purified triphosphate and lyophilize to obtain the final product.

-

4.2. In Vitro Transcription of this compound-Modified mRNA

This protocol describes the incorporation of N1-Allyl-ΨTP into an mRNA transcript using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter and the gene of interest (e.g., Firefly Luciferase)

-

This compound-5'-triphosphate (N1-Allyl-ΨTP)

-

ATP, CTP, GTP

-

T7 RNA polymerase

-

RNase inhibitor

-

Transcription buffer (containing MgCl₂, DTT, spermidine)

-

Cap analog (e.g., CleanCap™)

-

DNase I

-

RNA purification kit or method (e.g., LiCl precipitation)

Procedure:

-

Assemble the Transcription Reaction:

-

In an RNase-free microcentrifuge tube, combine the transcription buffer, RNase inhibitor, DTT, and spermidine.

-

Add ATP, CTP, and GTP to their final concentrations.

-

Add N1-Allyl-ΨTP to replace uridine triphosphate completely.

-

Add the cap analog.

-

Add the linearized DNA template.

-

Initiate the reaction by adding T7 RNA polymerase.

-

-

Incubation:

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNase Treatment:

-

Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

-

-

Purification of mRNA:

-

Purify the transcribed mRNA using a suitable method, such as lithium chloride precipitation or a silica-based RNA purification kit, to remove unincorporated nucleotides, enzymes, and salts.

-

-

Quality Control:

-

Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV-Vis spectrophotometry.

-

Signaling Pathways and Experimental Workflows

5.1. Innate Immune Sensing of mRNA

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons. This innate immune response can lead to translational shutdown and degradation of the mRNA therapeutic.

Caption: TLR7/8 signaling pathway activated by unmodified ssRNA.

The incorporation of N1-substituted pseudouridines, including the hypothesized action of this compound, is thought to sterically hinder the binding of mRNA to these TLRs, thereby dampening this immune response.

5.2. Experimental Workflow for Functional Characterization

The following workflow illustrates the key steps in evaluating the functional properties of mRNA modified with this compound.

References

- 1. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ch 10: Allylic systems [chem.ucalgary.ca]

- 6. Allyl group - Wikipedia [en.wikipedia.org]

- 7. Unusual conformational flexibility in N1-substituted uncommon purine nucleosides. Crystal structure of 1-allyl-isoguanosine and 1-allyl-xanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-Allylpseudouridine: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

N1-Allylpseudouridine is a modified nucleoside with potential applications in therapeutic and research contexts, particularly in the development of RNA-based vaccines and therapeutics. Understanding its stability profile and degradation pathways is critical for formulation development, shelf-life determination, and ensuring the safety and efficacy of final products. This technical guide provides an in-depth overview of the stability of this compound under various stress conditions and outlines its potential degradation pathways, based on established principles of nucleoside chemistry and forced degradation studies.

Stability Profile of this compound

Forced degradation studies are essential for identifying the intrinsic stability of a molecule and potential degradation products.[1][2] While specific quantitative data for this compound is not extensively published, the following tables summarize the expected stability profile based on the known behavior of similar modified nucleosides, such as N1-methylpseudouridine.[3][4] These tables are illustrative and should be confirmed by experimental studies.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

| Stress Condition | Reagent/Parameters | Expected Outcome |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Potential for degradation through hydrolysis of the glycosidic bond, although the C-C bond of pseudouridine (B1679824) offers more stability than the N-glycosidic bond of uridine (B1682114). The allyl group may also be susceptible to acid-catalyzed reactions. |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Generally expected to be more stable than under acidic conditions. The primary degradation at high pH would likely involve the uracil (B121893) ring.[5] |

| Oxidative Degradation | 3% - 30% H₂O₂ | The allyl group is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products. The uracil ring can also be oxidized. |

| Thermal Degradation | 40°C - 80°C | Expected to be relatively stable at moderate temperatures. At higher temperatures, degradation could occur through various pathways, including cleavage of the allyl group or breakdown of the ribose or uracil moieties. |

| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | The uracil ring is a chromophore and can absorb UV light, potentially leading to photodegradation products. |

Table 2: Comparative Stability of Uridine, Pseudouridine, and this compound (Hypothetical)

| Nucleoside | Relative Stability to Acid Hydrolysis | Relative Stability to Enzymatic Degradation (Nucleases) |

| Uridine | + | + |

| Pseudouridine | ++ | ++ |

| This compound | ++ | +++ |

Note: This table is a qualitative representation based on known chemical principles. '+++' indicates higher stability.

The C-glycosidic bond in pseudouridine is inherently more resistant to hydrolysis than the N-glycosidic bond in uridine. The N1-alkylation, such as the allyl group in this compound, is known to further enhance stability against enzymatic degradation by sterically hindering the approach of enzymes that would typically recognize and cleave uridine or pseudouridine.[3]

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the stress conditions. The primary sites of degradation are the N1-allyl group, the uracil ring, and the ribose moiety.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway is likely to be the hydrolysis of the glycosidic bond, although this is less favorable for pseudouridine compared to uridine. Another potential pathway is the acid-catalyzed hydration of the allyl group's double bond.

Caption: Potential acid-catalyzed degradation pathways of this compound.

Oxidative Degradation

The allyl group is a primary target for oxidative degradation, which can lead to a variety of products. The uracil ring is also susceptible to oxidation.

Caption: Potential oxidative degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Analysis

A comprehensive analysis of this compound stability involves a combination of forced degradation studies and the analytical characterization of the parent molecule and its degradation products.

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Caption: General workflow for forced degradation studies of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide to a final concentration of 3%. Keep at room temperature and protect from light.

-

Thermal Degradation: Incubate the stock solution in a temperature-controlled oven (e.g., 80°C).

-

Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines, alongside a control sample protected from light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

-

Analysis: Analyze the samples using a stability-indicating HPLC-UV method and LC-MS/MS.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for quantifying the remaining this compound and separating it from its degradation products.[6][7][8]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and structural elucidation of degradation products.[9][10][11][12]

-

Ionization Source: Electrospray ionization (ESI) is commonly used for nucleosides.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the parent and fragment ions.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns of the degradation products, which helps in their structural identification.

Conclusion

While specific experimental data on the stability and degradation of this compound is limited in the public domain, a robust understanding can be built upon the well-established chemistry of pseudouridine and other N1-substituted analogs. The N1-allyl modification is expected to enhance enzymatic stability, a key feature for its use in RNA therapeutics. A systematic approach using forced degradation studies coupled with modern analytical techniques like HPLC-UV and LC-MS/MS is essential to fully characterize its stability profile and degradation pathways. This knowledge is fundamental for the development of safe, stable, and effective drug products containing this compound.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foundational Research on N1-Substituted Pseudouridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of nucleic acid therapeutics, most notably demonstrated by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] Among these modifications, N1-methyl-pseudouridine (m1Ψ) has emerged as a critical component for enhancing the efficacy and safety of synthetic mRNA.[3][4] This technical guide provides an in-depth overview of the foundational research on N1-substituted pseudouridines, with a focus on m1Ψ. It details the synthesis of m1Ψ-modified mRNA, its impact on translation and stability, and its crucial role in evading the innate immune system. This document is intended to be a comprehensive resource, providing detailed experimental protocols, quantitative data, and visual diagrams of key biological pathways and workflows.

The Role of N1-Methyl-Pseudouridine in Enhancing mRNA Therapeutics

The substitution of uridine (B1682114) with N1-methyl-pseudouridine in synthetic mRNA confers two primary advantages: increased protein translation and reduced innate immunogenicity.[3][5] Unmodified in vitro transcribed mRNA can trigger an innate immune response through activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I.[6][7] This immune activation can lead to the shutdown of protein synthesis and degradation of the mRNA.

N1-methyl-pseudouridine modification helps the mRNA to evade these immune sensors.[1][6] The methyl group at the N1 position of pseudouridine (B1679824) sterically hinders the interaction with TLR7, reducing immune activation.[8] This immune evasion prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event that inhibits translation.[9][10] Consequently, m1Ψ-modified mRNA exhibits enhanced stability and is translated more efficiently, leading to higher protein yields.[9][10] Studies have shown that m1Ψ outperforms other nucleoside modifications in its capacity to boost translation.[9][10]

Quantitative Data on the Effects of N1-Methyl-Pseudouridine

The following tables summarize the quantitative data from foundational studies, comparing unmodified mRNA to m1Ψ-modified mRNA across key performance metrics.

Table 1: Impact of N1-Methyl-Pseudouridine on Translation Efficiency

| Reporter Gene | Cell Line | Modification | Fold Increase in Protein Expression (vs. Unmodified) | Reference |

| Firefly Luciferase | HEK293T | N1mΨ | ~10-20 | [9] |

| Firefly Luciferase | THP-1 | N1mΨ | >10 | [11] |

| Green Fluorescent Protein | Krebs extract | N1mΨ | Significant increase | [9] |

Table 2: Effect of N1-Methyl-Pseudouridine on Innate Immune Response

| Assay | Cell Type | Modification | Outcome | Reference |

| Cytokine (e.g., TNF-α, IFN-β) Secretion | Dendritic Cells | N1mΨ | Significantly reduced | [12] |

| TLR3 Activation | In vitro | 5mC/N1mΨ | Avoided activation | [13] |

| RIG-I Activation | Cell-based assay | Modified RNA | Can inhibit signaling | [14] |

| TLR7/8 Activation | Reporter cells | N1mΨ | Reduced activation | [15] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and evaluation of N1-methyl-pseudouridine-modified mRNA.

Synthesis of N1-Methyl-Pseudouridine-5'-Triphosphate (m1ΨTP)

A reliable method for the gram-scale chemical synthesis of m1ΨTP from the corresponding nucleoside has been established. This "one-pot, three-step" approach based on the Ludwig synthetic strategy involves:

-

Monophosphorylation: The nucleoside is first monophosphorylated using phosphorous oxychloride.

-

Reaction with Tributylammonium (B8510715) Pyrophosphate: The resulting intermediate is then reacted with tributylammonium pyrophosphate.

-

Hydrolysis: Subsequent hydrolysis of the cyclic intermediate yields the desired ribonucleoside triphosphate.

-

Purification: The final product is purified using DEAE Sepharose column chromatography to achieve high purity (>99.5%).[2]

A chemoenzymatic route has also been developed, offering improved reaction efficiency and sustainability. This method involves the selective N1-methylation of acetonide-protected pseudouridine monophosphate (ΨMP) followed by a kinase cascade reaction to convert it to the triphosphate.[9]

In Vitro Transcription of N1-Methyl-Pseudouridine-Modified mRNA

The incorporation of m1Ψ into mRNA is typically achieved through in vitro transcription (IVT) using a bacteriophage RNA polymerase, such as T7.[7]

Materials:

-

Linearized plasmid DNA template containing a T7 promoter, the gene of interest, and a poly(A) tail.

-

T7 RNA Polymerase

-

Reaction Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

-

Ribonucleoside triphosphates (ATP, GTP, CTP)

-

N1-Methyl-pseudouridine-5'-triphosphate (m1ΨTP) to fully replace UTP

-

RNase Inhibitor

-

DNase I

Protocol:

-

Assemble the transcription reaction at room temperature in the following order: RNase-free water, reaction buffer, ATP, GTP, CTP, m1ΨTP, linearized DNA template, RNase inhibitor, and T7 RNA polymerase. A typical final concentration for each NTP, including m1ΨTP, is around 1 mM.[]

-

Incubate the reaction at 37°C for 2 to 4 hours.[7]

-

To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[17]

-

Purify the synthesized mRNA using a suitable method, such as HPLC or silica-based spin columns.

HPLC Purification of Modified mRNA

High-performance liquid chromatography (HPLC) is a robust method for purifying in vitro transcribed mRNA, effectively removing contaminants like double-stranded RNA (dsRNA), abortive transcripts, and residual nucleotides.[12][18] This purification step is crucial as these contaminants can trigger an immune response.[18]

Method: Ion-pair reverse-phase HPLC is commonly used.

-

Column: A C18 column is often employed.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA) is used for elution.[18]

-

Temperature: The separation is typically performed at an elevated temperature (e.g., 60°C) to denature the RNA.[19]

-

Detection: The RNA is detected by its absorbance at 260 nm.[18]

Luciferase Reporter Assay for Translation Efficiency

This assay quantifies the amount of functional protein produced from the transfected mRNA.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 or HeLa cells) in a 24-well plate and grow to 70-90% confluency.

-

Transfection: Transfect the cells with a fixed amount of luciferase-encoding mRNA (unmodified or m1Ψ-modified) using a lipid-based transfection reagent.[1][10] A co-transfection with a control reporter (e.g., Renilla luciferase) can be used for normalization.[1][10]

-

Incubation: Incubate the cells for a defined period (e.g., 4, 24, 48 hours) to allow for mRNA translation.[20]

-

Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the cellular contents, including the expressed luciferase.[3]

-

Luminometry: Add a luciferin-containing assay buffer to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, producing light that can be measured using a luminometer.[3][8] The light intensity is directly proportional to the amount of luciferase protein.

Cytokine ELISA for Measuring Innate Immune Response

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) by immune cells in response to mRNA.

Protocol:

-

Cell Stimulation: Seed immune cells (e.g., peripheral blood mononuclear cells or a monocytic cell line like THP-1) in a 96-well plate. Transfect the cells with unmodified or m1Ψ-modified mRNA.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[21] b. Block the plate to prevent non-specific binding.[22] c. Add the collected cell culture supernatants and a series of known concentrations of the cytokine standard to the plate and incubate.[21] d. Wash the plate and add a biotinylated detection antibody specific for the cytokine.[23] e. After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[21] f. Finally, add a substrate solution (e.g., TMB) and stop the reaction. The color development is proportional to the amount of cytokine present and can be measured using a plate reader at 450 nm.[21][23]

RIG-I and TLR7/8 Reporter Assays

These assays are used to specifically measure the activation of the RIG-I and TLR7/8 pathways.

Protocol:

-

Cell Lines: Utilize reporter cell lines that are engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter that is activated by the transcription factor NF-κB, which is downstream of TLR7/8 and RIG-I signaling.[15][24] HEK293 cells are commonly used for this purpose.

-

Stimulation: Transfect the reporter cells with the unmodified or m1Ψ-modified mRNA. Positive controls such as loxoribine (B1675258) (for TLR7) or resiquimod (B1680535) (R848, for TLR7/8) can be used.[17]

-

Incubation and Measurement: After a 24-hour incubation, measure the reporter gene expression.[17] For a luciferase reporter, this is done as described in the luciferase assay protocol. For a SEAP reporter, the activity in the cell culture supernatant is measured. A decrease in reporter signal for m1Ψ-modified mRNA compared to unmodified mRNA indicates immune evasion.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying biological pathways related to N1-methyl-pseudouridine-modified mRNA.

Caption: Experimental workflow for the generation and analysis of m1Ψ-modified mRNA.

Caption: Innate immune evasion by m1Ψ-modified mRNA.

Caption: Logical relationship of m1Ψ incorporation to enhanced protein production.

Conclusion

The foundational research on N1-substituted pseudouridines, particularly N1-methyl-pseudouridine, has been instrumental in advancing mRNA as a powerful therapeutic platform. The ability of m1Ψ to significantly increase protein expression while mitigating the innate immune response has overcome key hurdles in the clinical application of synthetic mRNA. This technical guide provides a comprehensive resource for understanding and applying this critical technology, from the fundamental principles to detailed experimental protocols. As the field of mRNA therapeutics continues to expand, a thorough understanding of the role of nucleoside modifications like m1Ψ will remain essential for the development of next-generation vaccines and therapies.

References

- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

- 2. Gram-Scale Chemical Synthesis of Base-Modified Ribonucleoside-5'-O-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.emory.edu [med.emory.edu]

- 4. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. promegaconnections.com [promegaconnections.com]

- 7. mdpi.com [mdpi.com]

- 8. Luciferase Assay System Protocol [promega.de]

- 9. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. abeomics.com [abeomics.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. nacalai.com [nacalai.com]

- 20. A Luciferase-Based Approach for Functional Screening of 5′ and 3′ Untranslated Regions of the mRNA Component for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bowdish.ca [bowdish.ca]

- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytokine Elisa [bdbiosciences.com]

- 24. Integration of TLR7/8 agonists into lipid nanoparticles enhances antigen-specific immune responses to N1-methyl-Ψ-modified mRNA-LNP vaccines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating N1-Allylpseudouridine into mRNA Constructs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the introduction of modified nucleosides that enhance stability, increase translational efficiency, and reduce innate immunogenicity. N1-methylpseudouridine (m1Ψ) has become a cornerstone modification in approved mRNA vaccines.[1][2][3] Building on this success, researchers are exploring other N1-substituted pseudouridine (B1679824) analogues to further optimize mRNA performance. This document provides detailed application notes and protocols for the incorporation of N1-Allylpseudouridine, a promising candidate for therapeutic mRNA development.

N1-substituted pseudouridines, when incorporated into mRNA, have been shown to decrease activation of innate immune sensors such as Toll-like receptors (TLRs) and protein kinase R (PKR).[2][4] This reduction in immune recognition mitigates translational shutdown, leading to higher protein expression from the synthetic mRNA.[3][4] The protocols and data presented herein are based on studies of various N1-substituted pseudouridines, including N1-alkyl derivatives, and serve as a comprehensive guide for researchers working with this compound-modified mRNA.

Data Presentation

The following tables summarize quantitative data on the performance of mRNA constructs incorporating various N1-substituted pseudouridines. This data is compiled from studies on N1-alkyl-pseudouridines and serves as a reference for expected outcomes with this compound.

Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine-Modified mRNA

| N1-Substituent | Relative Transcription Efficiency (%) (WT FLuc Template) | Relative Transcription Efficiency (%) (U-depleted FLuc Template) |

| Wild-Type (U) | 100 | 100 |

| Pseudouridine (Ψ) | ~110 | ~125 |

| N1-methyl-Ψ | ~90 | ~120 |

| N1-ethyl-Ψ | ~75 | ~110 |

| N1-propyl-Ψ | ~60 | ~100 |

| N1-isopropyl-Ψ | ~40 | ~80 |

| Data for N1-propyl-Ψ is presented as a proxy for this compound due to structural similarity. Data is semi-quantitative and based on studies by TriLink BioTechnologies.[4] |

Table 2: Translational Activity and Cytotoxicity of N1-Substituted Pseudouridine-Modified mRNA in THP-1 Cells

| N1-Substituent | Relative Luciferase Activity (%) | Relative Cell Viability (MTT Assay, %) |

| Wild-Type (U) | 100 | 100 |

| Pseudouridine (Ψ) | ~500 | ~110 |

| N1-methyl-Ψ | >1000 | ~120 |

| N1-ethyl-Ψ | ~800 | ~125 |

| N1-propyl-Ψ | ~700 | ~125 |

| N1-isopropyl-Ψ | ~600 | ~120 |

| Data for N1-propyl-Ψ is presented as a proxy for this compound. Data is semi-quantitative and based on studies by TriLink BioTechnologies.[4] |

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of this compound-containing mRNA using T7 RNA polymerase. Complete substitution of UTP with this compound-5'-triphosphate is recommended for maximal immune evasion.

Materials:

-

Linearized DNA template with a T7 promoter (1 µg)

-

This compound-5'-triphosphate (N1-Allylpseudo-UTP)

-

ATP, CTP, GTP solutions (e.g., 50 mM)

-

T7 RNA Polymerase Mix

-

Transcription Buffer (e.g., 10X)

-

Cap analog (e.g., CleanCap® Reagent AG)

-

DTT (0.1 M, optional but recommended)

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

-

Assemble the transcription reaction at room temperature in the following order:

| Component | Volume (for 20 µL reaction) | Final Concentration |

| Transcription Buffer (10X) | 2 µL | 1X |

| ATP (50 mM) | 2 µL | 5 mM |

| CTP (50 mM) | 2 µL | 5 mM |

| GTP (50 mM) | 2 µL | 5 mM |

| N1-Allylpseudo-UTP (50 mM) | 2 µL | 5 mM |

| Cap Analog (e.g., 40 mM) | 2 µL | 4 mM |

| Linearized DNA Template | X µL | 1 µg |

| DTT (0.1 M) | 1 µL | 5 mM |

| T7 RNA Polymerase Mix | 2 µL | - |

| Nuclease-free water | to 20 µL | - |

-

Gently mix by pipetting and briefly centrifuge to collect the reaction at the bottom of the tube.

-

Incubate at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.

-

(Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.

-

Proceed to mRNA purification.

Protocol 2: Purification of this compound-Modified mRNA

Purification is critical to remove unincorporated nucleotides, enzymes, and the DNA template, which can trigger immune responses.

Materials:

-

In vitro transcription reaction product

-

mRNA purification kit (e.g., magnetic bead-based or silica (B1680970) column-based)

-

Nuclease-free water

-

Nuclease-free buffers (provided with the kit)

Procedure (Example using Magnetic Beads):

-

Equilibrate the magnetic beads to room temperature.

-

Add the binding buffer to the in vitro transcription reaction product.

-

Add the magnetic beads to the mixture and incubate to allow the mRNA to bind to the oligo(dT)-conjugated beads.

-

Place the tube on a magnetic stand to separate the beads from the supernatant. Discard the supernatant.

-

Wash the beads with the provided wash buffers to remove contaminants. Repeat as recommended by the manufacturer.

-

Elute the purified mRNA from the beads using the elution buffer or nuclease-free water.

-

Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: Cellular Transfection and Protein Expression Analysis

This protocol outlines the delivery of this compound-modified mRNA into cultured cells to assess protein expression.

Materials:

-

Purified this compound-modified mRNA

-

Cultured mammalian cells (e.g., HEK293T, THP-1)

-

Transfection reagent (e.g., lipid-based nanoparticles)

-

Cell culture medium

-

Assay-specific reagents (e.g., luciferase assay substrate)

Procedure:

-

Seed the cells in a multi-well plate to achieve the desired confluency on the day of transfection.

-

Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the mRNA and the transfection reagent in serum-free medium and then mixing them.

-

Incubate the complexes at room temperature to allow for their formation.

-

Add the complexes to the cells.

-

Incubate the cells for the desired period (e.g., 4.5 to 48 hours) to allow for mRNA translation.

-

Analyze protein expression using a suitable method (e.g., luciferase assay, flow cytometry for fluorescent proteins, or western blot).

Visualizations

References

- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

Purification of N1-Allylpseudouridine-Modified mRNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of messenger RNA (mRNA) has been significantly enhanced by the introduction of modified nucleosides, such as N1-Allylpseudouridine, which improve stability and reduce immunogenicity. However, the in vitro transcription (IVT) process used to synthesize mRNA also generates various impurities, including double-stranded RNA (dsRNA), uncapped mRNA, and residual enzymes and nucleotides. Effective purification of the target this compound-modified mRNA is therefore a critical step to ensure its safety and efficacy. This document provides detailed application notes and protocols for the purification of this compound-modified mRNA using common chromatography techniques.

Introduction

This compound is a modified nucleoside that, when incorporated into mRNA, can dampen the innate immune response and enhance protein translation.[1] The purification of mRNA containing this modification is crucial to remove contaminants that can trigger pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5, leading to unwanted inflammatory responses.[2][3][4][5][6] Chromatographic methods are the gold standard for mRNA purification due to their scalability and high resolution.[7] This document outlines protocols for three primary methods: High-Performance Liquid Chromatography (HPLC), Fast Protein Liquid Chromatography (FPLC), and Oligo-dT Affinity Chromatography.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on the desired scale, purity, and yield. The following table summarizes the typical performance of each technique for modified mRNA purification.

| Parameter | HPLC (Ion-Pair Reversed-Phase) | FPLC (Size Exclusion/Ion Exchange) | Oligo-dT Affinity Chromatography |

| Purity | >99%[8] | >95% | >95%[9] |

| Yield | >56%[8] | High | >90%[9] |

| Scalability | Analytical to Preparative | High | High |

| Throughput | Moderate | High | High |

| Key Advantages | High resolution, removes dsRNA | Rapid, scalable | Specific for polyadenylated mRNA |

| Key Disadvantages | Use of organic solvents | Lower resolution than HPLC | Does not remove truncated poly(A) mRNA |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a high-resolution technique capable of separating mRNA species based on their size and charge.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: 0.1 M TEAA in acetonitrile

-

This compound-modified mRNA sample from IVT reaction

Protocol:

-

Equilibrate the C18 column with the starting mobile phase composition (e.g., 85% Mobile Phase A, 15% Mobile Phase B).

-

Dilute the crude mRNA sample in Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the mRNA using a linear gradient of Mobile Phase B (e.g., 15% to 70% over 30 minutes).

-

Monitor the elution profile at 260 nm.

-

Collect fractions corresponding to the main mRNA peak.

-

Desalt and concentrate the purified mRNA using ethanol (B145695) precipitation or tangential flow filtration (TFF).

-

Analyze the purity of the final product using analytical HPLC or capillary electrophoresis.

Fast Protein Liquid Chromatography (FPLC)

FPLC is a versatile technique that can be used with various chromatography modes, including size exclusion (SEC) and anion exchange (AEX), for mRNA purification.

Materials:

-

FPLC system with a UV detector

-

Size-exclusion or Anion-exchange column

-

Appropriate buffers for the chosen chromatography mode (e.g., phosphate (B84403) or Tris-based buffers for SEC; salt gradients for AEX)

-

This compound-modified mRNA sample

Protocol (Size-Exclusion Chromatography):

-

Equilibrate the SEC column with a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).

-

Concentrate the crude mRNA sample if necessary.

-

Inject the sample onto the column.

-

Elute the sample isocratically with the equilibration buffer.

-

Monitor the elution at 260 nm. The mRNA will elute in the void volume or early fractions, separated from smaller impurities.

-

Collect the fractions containing the purified mRNA.

-

Concentrate the purified sample as needed.

Oligo-dT Affinity Chromatography

This method specifically captures mRNA molecules containing a poly(A) tail, effectively separating them from other components of the IVT reaction.[9]

Materials:

-

Oligo-dT cellulose (B213188) or magnetic beads

-

Binding Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 7.5)

-

Washing Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5)

-

Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

This compound-modified mRNA sample

Protocol:

-

Equilibrate the oligo-dT matrix with Binding Buffer.

-

Heat the crude mRNA sample to 65°C for 5 minutes to denature secondary structures, then place on ice.

-

Add the mRNA sample to the equilibrated oligo-dT matrix and incubate to allow hybridization of the poly(A) tail to the oligo-dT.

-

Wash the matrix with Binding Buffer to remove unbound impurities.

-

Perform a second wash with Washing Buffer to remove non-specifically bound molecules.

-

Elute the purified mRNA from the matrix using Elution Buffer.

-

Precipitate the eluted mRNA with ethanol to concentrate and desalt.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the purification of this compound-modified mRNA.

Innate Immune Signaling Pathway

Caption: Innate immune signaling pathways activated by RNA impurities.

Conclusion

The purification of this compound-modified mRNA is a critical determinant of its therapeutic success. The choice of purification methodology should be guided by the specific requirements of the application, balancing the need for high purity, yield, and scalability. The protocols and data presented here provide a foundation for researchers and drug developers to establish robust and efficient purification workflows for modified mRNA therapeutics. Careful removal of immunogenic contaminants will minimize adverse effects and maximize the translational potential of the mRNA drug substance.

References

- 1. Innate immune responses to RNA: sensing and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]

- 3. RNA Recognition and Immunity—Innate Immune Sensing and Its Posttranscriptional Regulation Mechanisms [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. Quality by design for mRNA platform purification based on continuous oligo-dT chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N1-Allylpseudouridine in RNA using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1-Allylpseudouridine is a modified nucleoside of significant interest in therapeutic and research applications, including its potential use in mRNA-based vaccines and therapies.[] Accurate quantification of its incorporation into RNA molecules is crucial for understanding the efficacy, stability, and safety of such therapeutics. This application note provides a detailed protocol for the quantification of this compound in RNA samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for the analysis of modified nucleosides.[2][3][4]

The method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection. This approach allows for the precise and accurate measurement of this compound levels relative to the canonical nucleosides.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in RNA is depicted below.

Caption: Workflow for this compound quantification in RNA.

Experimental Protocols

RNA Isolation and Purification

High-quality, intact RNA is essential for accurate quantification. Standard RNA isolation protocols, such as phenol-chloroform extraction or commercially available kits (e.g., spin columns), can be employed.[2][3] Following isolation, it is recommended to perform a clean-up step to remove any residual contaminants that may interfere with downstream enzymatic reactions or LC-MS/MS analysis.

Protocol:

-

Isolate total RNA from cells or tissues using a method of choice.

-

To purify the RNA, perform an ethanol (B145695) or isopropanol (B130326) precipitation.[5]

-

Resuspend the RNA pellet in nuclease-free water.

-

Assess RNA quality and quantity using a UV-Vis spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for integrity.

Enzymatic Digestion of RNA to Nucleosides

Complete digestion of the RNA into individual nucleosides is a critical step.[2][3] A combination of nucleases and phosphatases is used to ensure complete hydrolysis. Commercially available enzyme mixtures are recommended for convenience and reproducibility.[5][6]

Protocol:

-

In a sterile microcentrifuge tube, combine the following:

-

Up to 1 µg of purified RNA

-

2 µL of 10X Nucleoside Digestion Mix Reaction Buffer

-

1 µL of Nucleoside Digestion Mix (e.g., NEB #M0649)[5]

-

Nuclease-free water to a final volume of 20 µL.

-

-

(Optional but recommended) Spike in a known concentration of a stable isotope-labeled internal standard for this compound for accurate quantification.

-

Incubate the reaction at 37°C for 1 hour.[5]

-

Following incubation, the sample is ready for LC-MS/MS analysis. No further purification is typically required.[6]

A two-step digestion protocol can also be employed:

-

Mix up to 2.5 µg of RNA with 2 µL of nuclease P1 solution (0.5 U/µL) and 2.5 µL of 200 mM HEPES (pH 7.0) in a total volume of up to 22.5 µL. Incubate at 37°C for 3 hours.[7]

-

Add 0.5 µL of bacterial alkaline phosphatase (BAP) and incubate for an additional 2 hours at 37°C.[7]

LC-MS/MS Analysis

The digested RNA sample is analyzed by LC-MS/MS. A reversed-phase column is typically used for the separation of the nucleosides. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound and the canonical nucleosides.

LC Parameters (Example):

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters (Theoretical):

Mass transitions for this compound need to be empirically determined by infusing a pure standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the protonated base fragment.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 285.12 | 153.07 | To be optimized |

| Adenosine (A) | 268.10 | 136.06 | To be optimized |

| Guanosine (G) | 284.10 | 152.06 | To be optimized |

| Cytidine (C) | 244.10 | 112.05 | To be optimized |

| Uridine (U) | 245.09 | 113.04 | To be optimized |

Note: The molecular formula for this compound is C12H16N2O6, with a molecular weight of 284.27 g/mol .[] The precursor ion m/z is calculated for [M+H]⁺.

Data Presentation and Analysis

The concentration of this compound is determined by comparing the peak area of its specific MRM transition to a standard curve generated from a serial dilution of a pure this compound standard. The level of incorporation is typically expressed as a ratio of the modified nucleoside to one of the canonical nucleosides (e.g., Guanosine).

Table 1: Quantitative Data Summary (Hypothetical)

| Sample ID | [this compound] (fmol/µg RNA) | [Guanosine] (pmol/µg RNA) | Ratio (N1-Allyl-Ψ / G) x 10³ |

| Control RNA | < LOD | 15.2 ± 0.8 | < LOD |

| Treated RNA 1 | 125.6 ± 9.3 | 14.8 ± 0.7 | 8.49 ± 0.65 |

| Treated RNA 2 | 251.2 ± 15.1 | 15.5 ± 1.1 | 16.21 ± 1.03 |

LOD: Limit of Detection. Data are presented as mean ± standard deviation (n=3).

Conclusion

This application note provides a comprehensive and detailed protocol for the robust and accurate quantification of this compound in RNA samples using LC-MS/MS. The described workflow, from sample preparation to data analysis, offers a reliable method for researchers and drug developers to assess the incorporation of this critical modified nucleoside in RNA therapeutics. Adherence to the outlined protocols will ensure high-quality, reproducible data essential for the advancement of RNA-based technologies.

References

- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. neb.com [neb.com]

- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N1-Allylpseudouridine in Vaccine Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of modified nucleosides in synthetic messenger RNA (mRNA) has revolutionized the field of vaccine development, as exemplified by the rapid deployment and success of COVID-19 mRNA vaccines. The incorporation of these modified nucleosides is critical for reducing the innate immunogenicity of the mRNA, which can otherwise lead to its degradation and a suppressed translational response, and for enhancing the stability and translational efficiency of the mRNA molecule.[1][][3] Among the most promising of these modifications is the substitution of uridine (B1682114) with N1-substituted pseudouridine (B1679824) derivatives.

While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, ongoing research is exploring other N1-substitutions to further optimize mRNA performance.[4][5][6] N1-Allylpseudouridine has been identified as a modified nucleoside with potential applications in vaccine and cancer research for its role in studying viral infections.[] Although extensive quantitative data and specific protocols for this compound are not as widely published as for m1Ψ, the principles and methodologies established for other N1-substituted pseudouridines provide a strong framework for its application.

These notes provide a comprehensive overview of the expected benefits, mechanisms of action, and detailed experimental protocols for the use of this compound in vaccine development, drawing upon data from closely related N1-substituted analogs to illustrate its potential.

Application Notes

Mechanism of Action: Evading the Innate Immune System

Unmodified single-stranded RNA can be recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), primarily through endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic sensor protein kinase R (PKR).[1] This recognition triggers a cascade of inflammatory responses and can lead to the shutdown of protein translation.[1][8]

The incorporation of N1-substituted pseudouridines, such as this compound, into the mRNA sequence is believed to mitigate this immune recognition. The modification alters the conformation of the nucleoside, which in turn can disrupt the binding of these innate immune sensors to the mRNA. This leads to a dampened inflammatory response and prevents the PKR-mediated phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key step in the inhibition of translation.[1][9]

Benefits in Vaccine Development

The use of this compound in mRNA vaccines is anticipated to offer several key advantages:

-

Increased Protein Expression: By avoiding the shutdown of translation by the innate immune system, mRNA containing N1-substituted pseudouridines generally leads to significantly higher levels of protein expression from the same dose of mRNA.[4][10]

-

Enhanced mRNA Stability: The structural changes induced by pseudouridine and its derivatives can improve the stability of the mRNA molecule, protecting it from degradation by cellular nucleases and thereby prolonging its translational lifetime.[][11]

-

Reduced Immunogenicity and Cytotoxicity: A primary benefit is the reduction in the inflammatory potential of the mRNA, leading to a better safety profile and reduced cell toxicity compared to unmodified mRNA.[1]

Data Presentation: Comparison of N1-Substituted Pseudouridine Derivatives

While specific quantitative data for this compound is limited in publicly available literature, data from a study by TriLink BioTechnologies on various other N1-substituted pseudouridines provides valuable insights into the expected performance. The following tables summarize their findings on transcription efficiency and protein expression in THP-1 cells.

| N1-Modification | Relative Transcription Efficiency (%) (WT FLuc Template) | Relative Transcription Efficiency (%) (U-depleted FLuc Template) |

| Wild-Type (U) | 100 | 100 |

| Pseudouridine (Ψ) | ~110 | ~125 |

| N1-methyl-Ψ | ~90 | ~120 |

| N1-ethyl-Ψ | ~75 | ~110 |

| N1-propyl-Ψ | ~60 | ~100 |

| N1-isopropyl-Ψ | ~25 | ~60 |

Data adapted from TriLink BioTechnologies, 2017.[1]

| N1-Modification | Relative Luciferase Activity in THP-1 cells (RLU/µg protein) |

| Wild-Type (U) | ~1 x 10^5 |

| Pseudouridine (Ψ) | ~5 x 10^6 |

| N1-methyl-Ψ | ~2 x 10^7 |

| N1-ethyl-Ψ | ~1.5 x 10^7 |

| N1-propyl-Ψ | ~1 x 10^7 |

| N1-isopropyl-Ψ | ~8 x 10^6 |

Data adapted from TriLink BioTechnologies, 2017.[1]

These data suggest that while the size of the N1-substituent can influence transcription efficiency, N1-modifications generally lead to a significant increase in protein expression in a cellular context, likely due to the evasion of the innate immune response.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified mRNA via In Vitro Transcription (IVT)

This protocol describes the synthesis of this compound-modified mRNA using a T7 RNA polymerase-based in vitro transcription reaction.

Materials:

-

Linearized plasmid DNA template with a T7 promoter, the gene of interest, and a poly(A) tail sequence.

-

T7 RNA Polymerase

-

Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP (ultrapure, RNase-free)

-

This compound-5'-Triphosphate (N1-allyl-ΨTP)

-

Cap analog (e.g., CleanCap™)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

-

Nuclease-free water

-

Purification system (e.g., silica-based columns or magnetic beads)

Procedure:

-

Template Preparation: The DNA template should be linearized downstream of the poly(A) tail and purified. The quality and concentration of the linearized DNA are critical for a successful IVT reaction.

-

IVT Reaction Assembly: In an RNase-free tube on ice, assemble the following components in the order listed. The volumes should be adjusted based on the desired final reaction volume and the concentrations of the stock solutions.

| Component | Final Concentration |

| Nuclease-free water | to final volume |

| Transcription Buffer | 1x |

| ATP, GTP, CTP | 7.5 mM each |

| N1-allyl-ΨTP | 7.5 mM |

| Cap Analog | As per manufacturer's recommendation |

| Linearized DNA Template | 50-100 µg/mL |

| RNase Inhibitor | 40 units |

| T7 RNA Polymerase | As per manufacturer's recommendation |

-

Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: After incubation, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

mRNA Purification: Purify the transcribed mRNA using a method of choice to remove unincorporated NTPs, proteins, and DNA fragments. Options include:

-

Silica-based spin columns.

-

Magnetic bead-based purification.

-

Lithium chloride precipitation.

-

-

Quality Control: Assess the quality, concentration, and integrity of the purified mRNA using:

-

UV-Vis spectrophotometry (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).

-